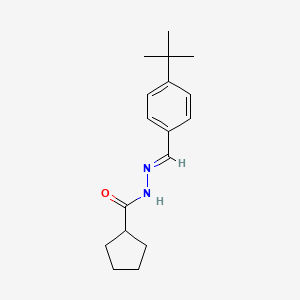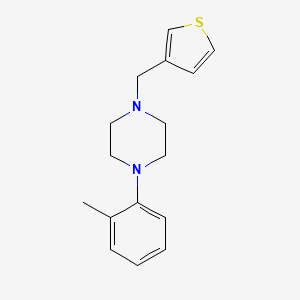
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to be a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in the regulation of insulin signaling.
Mécanisme D'action
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide exerts its pharmacological effects by inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is a negative regulator of insulin signaling. N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide dephosphorylates the insulin receptor and other downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide enhances insulin signaling, leading to improved glucose uptake and glycemic control.
Biochemical and Physiological Effects:
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to improve glucose uptake and glycemic control in animal models of diabetes and obesity. The compound has also been shown to improve insulin sensitivity and reduce hepatic glucose production. In addition, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity for N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibition. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the compound may have off-target effects on other phosphatases, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the study of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. One area of research could be the development of more potent and selective N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide inhibitors based on the structure of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide. Another area of research could be the investigation of the compound's effects on other signaling pathways and cellular processes. Finally, the therapeutic potential of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide in other diseases, such as cancer and neurodegenerative disorders, could also be explored.
Méthodes De Synthèse
The synthesis of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide involves the reaction of 4-tert-butylbenzaldehyde with cyclopentanecarbohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by recrystallization and purification techniques.
Applications De Recherche Scientifique
N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetes and obesity. The compound has been found to be a potent inhibitor of N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, which is an enzyme that negatively regulates insulin signaling. By inhibiting N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide, N'-(4-tert-butylbenzylidene)cyclopentanecarbohydrazide can enhance insulin signaling, leading to improved glucose uptake and glycemic control.
Propriétés
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-17(2,3)15-10-8-13(9-11-15)12-18-19-16(20)14-6-4-5-7-14/h8-12,14H,4-7H2,1-3H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAPMRQVZWYBJR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824107 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-tert-butylphenyl)methylidene]cyclopentanecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-4-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5063054.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5063065.png)
![4-[3-({1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B5063072.png)

![1-benzyl-N-[2-(2-methoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B5063087.png)
![N-[4-acetyl-5-(3-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5063091.png)
![4-{[2-(2,4-dichlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 2-furoate](/img/structure/B5063096.png)

![N-[3-(4-morpholinyl)propyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5063115.png)
![2-{[5-(2-tert-butylphenoxy)pentyl]amino}ethanol](/img/structure/B5063124.png)

![1-({5-methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)-4-piperidinecarboxamide](/img/structure/B5063137.png)
![3-(5-bromo-2-methoxyphenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5063148.png)
![2-{2-methoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B5063152.png)